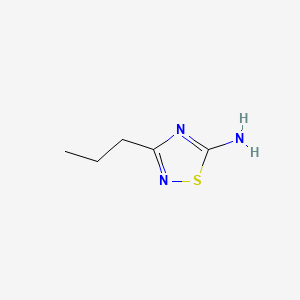

3-Propyl-1,2,4-thiadiazol-5-amine

Description

Significance of 1,2,4-Thiadiazole (B1232254) Heterocycles in Academic Research

The 1,2,4-thiadiazole ring is a privileged structure in medicinal chemistry, recognized for its role in a wide array of biologically active compounds. researchgate.net Its unique chemical properties make it a versatile building block in the synthesis of new chemical entities with tailored characteristics. rsc.org Researchers have extensively explored 1,2,4-thiadiazole derivatives, leading to the discovery of compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netrsc.org

One of the key features of the 1,2,4-thiadiazole moiety is its ability to act as a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids. mdpi.com This resemblance allows 1,2,4-thiadiazole derivatives to potentially interfere with biological processes involving DNA replication, making them attractive candidates for the development of antimicrobial and anticancer drugs. mdpi.com

The synthetic versatility of the 1,2,4-thiadiazole core has enabled the creation of a vast library of derivatives. rsc.orgnih.gov Common synthetic routes include the oxidative dimerization of thioamides and the cyclization of amidinithioureas. researchgate.netisres.org These methods allow for the introduction of various substituents at the 3 and 5 positions of the thiadiazole ring, providing a means to fine-tune the pharmacological properties of the resulting compounds.

The broad spectrum of biological activities exhibited by 1,2,4-thiadiazole derivatives has solidified their importance in academic and industrial research. The first 1,2,4-thiadiazole derivative to be marketed as an antibiotic, Cefozopran, spurred further investigation into this class of compounds. researchgate.net Subsequent research has identified 1,2,4-thiadiazoles with high cytotoxicity against human myeloid leukemia cells and inhibitory activity against enzymes involved in blood coagulation and neurodegenerative diseases. researchgate.net

| Biological Activity of 1,2,4-Thiadiazole Derivatives | Examples/Targets | References |

| Anticancer | Human cancer cell lines (MCF-7, Colo-205, A549, A2780), Histone deacetylase (HDAC) inhibitors | rsc.orgajol.info |

| Antimicrobial | Antibacterial, Antifungal | nih.govnih.gov |

| Anti-inflammatory | Cyclooxygenase inhibitors | nih.gov |

| Neuroprotective | Treatment of Alzheimer's disease | researchgate.netisres.org |

| Enzyme Inhibition | Cathepsin B, Transglutaminase, Factor XIIIa | researchgate.netnih.gov |

Overview of the 5-Amino-1,2,4-thiadiazole Subclass

Within the broader family of 1,2,4-thiadiazoles, the 5-amino-1,2,4-thiadiazole subclass holds particular importance due to its distinct chemical reactivity and biological potential. The presence of an amino group at the 5-position of the thiadiazole ring significantly influences the molecule's electronic properties and its ability to interact with biological targets. ontosight.ai

The 5-amino-1,2,4-thiadiazole scaffold has been investigated for a range of pharmacological activities, including antimicrobial, antifungal, and antiviral properties. ontosight.ai The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. Furthermore, it serves as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse array of derivatives with potentially enhanced biological profiles. nih.gov

Synthesis of 5-amino-1,2,4-thiadiazole derivatives often involves the reaction of N-haloacetamidines with metal thiocyanates. researchgate.net Green chemistry approaches, such as using hydrogen peroxide as an oxidant and ethanol (B145695) as a solvent, have also been developed for the synthesis of these compounds. researchgate.net

| Property | Description | References |

| Parent Compound | 5-Amino-1,2,4-thiadiazole | ontosight.ai |

| Molecular Formula | C2H3N3S | nih.gov |

| CAS Number | 7552-07-0 | nih.gov |

| Biological Potential | Antimicrobial, Antifungal, Antiviral, Anticancer | ontosight.ai |

| Synthetic Utility | The amino group serves as a key site for further functionalization. | nih.gov |

Research Landscape and Potential Investigative Avenues for 3-Propyl-1,2,4-thiadiazol-5-amine

While the broader classes of 1,2,4-thiadiazoles and 5-amino-1,2,4-thiadiazoles have been the subject of extensive research, the specific compound 3-propyl-1,2,4-thiadiazol-5-amine remains a relatively underexplored area. The introduction of a propyl group at the 3-position of the 5-amino-1,2,4-thiadiazole core presents unique opportunities for investigating its structure-activity relationships.

The propyl group, being a small alkyl chain, can influence the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This modification could potentially lead to improved pharmacokinetic profiles compared to derivatives with other substituents.

Initial research into related compounds provides a foundation for potential investigative avenues. For instance, studies on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide have shown interesting biological activity. researchgate.net Although this is a different isomer of thiadiazole, it highlights the potential of the propyl substituent in modulating bioactivity.

Future research on 3-propyl-1,2,4-thiadiazol-5-amine could focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain pure 3-propyl-1,2,4-thiadiazol-5-amine and thoroughly characterizing its physicochemical properties.

Biological Screening: Evaluating the compound against a wide range of biological targets, including various cancer cell lines, bacterial strains, and fungal pathogens, to identify potential therapeutic applications.

Analogue Synthesis: Systematically synthesizing a series of analogues with modifications to the propyl chain and the amino group to establish clear structure-activity relationships.

Computational Modeling: Employing computational methods to predict the binding modes of 3-propyl-1,2,4-thiadiazol-5-amine with potential biological targets and to guide the design of more potent derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-propyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNJNXAQRQAKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NSC(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341749 | |

| Record name | 3-propyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32039-20-6 | |

| Record name | 3-propyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of the 3 Propyl 1,2,4 Thiadiazol 5 Amine Core

Electrophilic Reaction Patterns of the Thiadiazole Ring System

Due to the presence of two pyridine-like nitrogen atoms, the carbon atoms of the thiadiazole ring are electron-poor, making them generally inert toward electrophilic substitution. chemicalbook.com However, the reactivity of the 3-propyl-1,2,4-thiadiazol-5-amine core towards electrophiles is significantly influenced by the strong electron-donating amino group at the C5 position. This group activates the heterocyclic system, though the ring itself remains relatively electron-deficient.

Table 1: Predicted Electrophilic Reaction Sites of 3-Propyl-1,2,4-thiadiazol-5-amine

| Electrophile | Reagent Example | Primary Reaction Site | Expected Product Type |

| Alkylating Agent | Methyl Iodide | 5-Amino Group / Ring Nitrogen | N-alkylated / N,N-dialkylated amine or quaternized thiadiazolium salt |

| Acylating Agent | Acetyl Chloride | 5-Amino Group | N-acylated amine (amide) |

| Nitrating Agent | Nitric Acid/Sulfuric Acid | 5-Amino Group (potential for ring nitration under harsh conditions) | N-nitroamine / Ring-nitrated derivative |

| Halogenating Agent | N-Bromosuccinimide (NBS) | 5-Amino Group / Propyl Group (radical) | N-bromoamine / Brominated propyl chain |

Nucleophilic Substitution Reactions at the 5-Position

The electron-deficient nature of the 1,2,4-thiadiazole (B1232254) ring makes it susceptible to nucleophilic attack. chemicalbook.com In the case of 3-propyl-1,2,4-thiadiazol-5-amine, the amino group at the 5-position is a poor leaving group. Therefore, direct nucleophilic substitution is not a facile process.

For substitution to occur, the amino group must first be converted into a good leaving group. A common strategy for aromatic and heterocyclic amines is diazotization via treatment with nitrous acid (from NaNO₂/HCl) to form a diazonium salt. This diazonium intermediate is highly unstable but can be displaced by a wide range of nucleophiles in a Sandmeyer-type reaction. This approach would allow for the introduction of various substituents at the 5-position.

Table 2: Potential Nucleophilic Substitution Pathways at the 5-Position

| Step 1: Reagent | Intermediate | Step 2: Nucleophile | Reagent Example | Final Product at C5 |

| NaNO₂, HCl | 5-Diazonium salt | Halide | CuCl, CuBr | Chloro, Bromo |

| NaNO₂, HCl | 5-Diazonium salt | Cyanide | CuCN | Cyano |

| NaNO₂, HCl | 5-Diazonium salt | Hydroxide | H₂O, Δ | Hydroxy |

| NaNO₂, HCl | 5-Diazonium salt | Azide | NaN₃ | Azido |

Ring Opening and Rearrangement Pathways

The 1,2,4-thiadiazole ring, while aromatic, can undergo cleavage under specific conditions. In related 1,3,4-thiadiazole (B1197879) systems, the ring is known to be stable in acidic media but can undergo fission under strongly basic conditions. chemicalbook.com This susceptibility to cleavage is a potential reaction pathway for the 3-propyl-1,2,4-thiadiazol-5-amine core, likely initiated by nucleophilic attack at a ring carbon or sulfur atom, leading to the breaking of the N-S or C-S bonds.

Rearrangements are also known in thiadiazole chemistry. For instance, the Dimroth rearrangement, common in N-heterocycles, could potentially occur, involving the transposition of the exocyclic amino group with a ring nitrogen atom. This would lead to an isomeric thiadiazole structure. Additionally, thermal or photochemical conditions can sometimes induce rearrangements or fragmentation of the heterocyclic ring system. Studies on related triazolo-thiadiazole systems have shown that ring-opening and rearrangement can occur, leading to the formation of different heterocyclic structures. acs.org

Derivatization Reactivity of the Amino and Propyl Substituents

The substituents on the thiadiazole core provide key handles for chemical derivatization.

Amino Group Reactivity: The 5-amino group is the most reactive site for derivatization. nih.gov Its nucleophilic character allows for a wide range of reactions:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base readily forms the corresponding amides. This is a common strategy used to modify the properties of amino-thiadiazoles. nih.govresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though over-alkylation to form a quaternary ammonium (B1175870) salt is possible.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates for further transformations.

Propyl Group Reactivity: The 3-propyl group is a saturated alkyl chain and is generally less reactive than the amino group. Its reactions typically require more forcing conditions, often involving free radical mechanisms. For example, radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could introduce a halogen onto the propyl chain, which could then serve as a handle for subsequent nucleophilic substitution reactions.

Table 3: Derivatization Reactions of 3-Propyl-1,2,4-thiadiazol-5-amine

| Functional Group | Reaction Type | Reagents | Product Type |

| 5-Amino | Acylation | R-COCl, Pyridine | N-(3-propyl-1,2,4-thiadiazol-5-yl)amide |

| 5-Amino | Sulfonylation | R-SO₂Cl, Pyridine | N-(3-propyl-1,2,4-thiadiazol-5-yl)sulfonamide |

| 5-Amino | Schiff Base Formation | R-CHO, acid catalyst | N-((E)-benzylidene)-3-propyl-1,2,4-thiadiazol-5-amine |

| 3-Propyl | Radical Halogenation | NBS, AIBN | 3-(halopropyl)-1,2,4-thiadiazol-5-amine |

Derivatization Strategies and Analogue Development of 3 Propyl 1,2,4 Thiadiazol 5 Amine

Modification at the Thiadiazole Core

The reactivity of the 1,2,4-thiadiazole (B1232254) ring allows for targeted modifications at its substituent positions, primarily at the C3 and C5 carbons. These modifications are crucial for exploring the structure-activity relationships of resulting analogues.

Functionalization of the Amino Group at Position 5

The amino group at the C5 position of the 1,2,4-thiadiazole ring is a versatile handle for a variety of chemical transformations. Its nucleophilic nature allows for reactions with a range of electrophiles, leading to the formation of amides, sulfonamides, imines, and other derivatives. Research has shown that the 5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic reactions. isres.orgnih.gov

Common functionalization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-acylated derivatives (amides). These reactions are typically performed in the presence of a base. This approach has been used to synthesize a variety of amide derivatives of related amino-thiadiazole compounds. britannica.com

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. This strategy has been employed to create complex acridine (B1665455) sulfonamide/carboxamide compounds from 5-amino-1,3,4-thiadiazole precursors. nih.gov

Formation of Imines (Schiff Bases): Condensation with various aldehydes and ketones results in the formation of imine derivatives. researchgate.netacs.org This reaction provides a straightforward method to introduce diverse aryl and alkylidene substituents.

| Reaction Type | Reagent | Resulting Functional Group | Reference Example Principle |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide (-NHCOR) | britannica.com |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) | nih.gov |

| Imination | Aldehyde (R-CHO) | Imine / Schiff Base (-N=CHR) | researchgate.net |

Introduction of Diverse Substituents at Position 3

The propyl group at the C3 position significantly influences the molecule's lipophilicity and steric profile. Replacing this group with other alkyl, aryl, or heterocyclic moieties is a key strategy for analogue development. The synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles is well-documented and allows for extensive variation at this position. isres.orggoogle.com

One of the most effective methods involves the construction of the thiadiazole ring from different precursors, which inherently allows for the introduction of the desired C3 substituent. Key synthetic routes include:

From Amidines and Dithioesters/Isothiocyanates: A versatile method involves the base-promoted condensation of substituted amidines with dithioesters or isothiocyanates. The choice of the amidine (R-C(=NH)NH₂) directly determines the substituent at the C3 position of the resulting 5-amino-1,2,4-thiadiazole. google.com

Oxidative Cyclization of Imidoyl Thioureas: An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives with high functional group tolerance.

From Thioamides and Nitriles: A one-pot chemoselective synthesis involving the addition of thioamides to nitriles, followed by oxidative N-S coupling, can yield 3-alkyl-5-aryl-1,2,4-thiadiazoles. google.com

| Substituent Type | Example Precursor (for synthesis) | Resulting C3 Group | Synthetic Principle Reference |

|---|---|---|---|

| Aryl | Benzamidine | Phenyl | google.com |

| Substituted Aryl | 4-Methoxybenzamidine | 4-Methoxyphenyl | britannica.com |

| Alkyl | Butyramidine (for propyl) | Propyl | google.com |

| Heterocyclyl | Pyridine-carboxamidine | Pyridinyl | google.com |

Exploration of Alkyl and Aryl Substituents on the Propyl Chain

Further diversification can be achieved by introducing substituents directly onto the propyl chain at the C3 position. This strategy allows for fine-tuning of the molecule's properties without drastically altering the core structure. While less common than modifications to the thiadiazole ring itself, this approach can be accomplished by utilizing appropriately functionalized starting materials in the synthesis of the heterocyclic ring.

For instance, to introduce a substituent such as a phenyl group at the 1-position of the propyl chain (yielding a 3-(1-phenylpropyl) substituent), one could start the synthesis with 2-phenylpentanamidine. Similarly, introducing a hydroxyl or other functional group would require a starting material that is appropriately substituted along the butyryl/valeryl backbone. Direct functionalization of the unactivated propyl chain after the thiadiazole ring has been formed is challenging due to a lack of reactivity and potential for competing reactions at other sites in the molecule. However, processes for introducing alkyl radicals into carbon chains with existing functional groups are known in organic synthesis, suggesting potential, albeit complex, pathways for such modifications. ptfarm.pl

Hybrid Compounds and Fused Heterocyclic Systems Containing the 1,2,4-Thiadiazole Moiety

A powerful strategy in drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single entity. The 3-propyl-1,2,4-thiadiazol-5-amine scaffold can be linked to other heterocyclic systems to generate novel compounds. Additionally, the thiadiazole ring can be used as a building block for the synthesis of fused heterocyclic systems.

Hybrid Compounds: The amino group at C5 is a convenient point of attachment for creating hybrid molecules. For example, it can be acylated with a carboxylic acid that is itself another heterocyclic ring, such as a triazole or an oxadiazole. nih.govCurrent time information in Bangalore, IN. This links the two heterocyclic systems via an amide bond. Research has described the synthesis of 1,2,4-thiadiazole-1,2,4-triazole hybrids and 1,2,4-thiadiazole/carbazole (B46965) hybrids. Current time information in Bangalore, IN.

Fused Systems: The 1,2,4-thiadiazole ring can be annulated with other rings to create fused bicyclic or polycyclic systems. A common approach involves using a bifunctional thiadiazole derivative where substituents can react intramolecularly to form a new ring. For example, 4-amino-1,2,4-triazole-3-thiols are versatile starting materials for creating fused google.comresearchhub.comtriazolo[3,4-b] isres.orgresearchhub.comthiadiazoles. By analogy, a suitably derivatized 3-propyl-1,2,4-thiadiazol-5-amine could serve as a precursor to novel fused systems, such as imidazo[2,1-b] isres.orgresearchhub.comthiadiazoles or benzo nih.govimidazo[1,2-d] google.comresearchhub.comthiadiazoles. google.com

| System Type | Description | Example Structure / Linkage | Reference |

|---|---|---|---|

| Hybrid | 1,2,4-Thiadiazole linked to another heterocycle (e.g., Triazole) via a linker (e.g., amide bond). | Thiadiazole-Amide-Triazole | Current time information in Bangalore, IN. |

| Hybrid | 1,2,4-Thiadiazole linked to a carbazole moiety. | Thiadiazole-Carbazole | |

| Fused | A triazole ring fused to the 1,2,4-thiadiazole ring. | google.comresearchhub.comTriazolo[3,4-b] isres.orgresearchhub.comthiadiazole | |

| Fused | An imidazole (B134444) ring fused to the 1,2,4-thiadiazole ring, which is further fused to a benzene (B151609) ring. | Benzo nih.govimidazo[1,2-d] google.comresearchhub.comthiadiazole | google.com |

Theoretical and Computational Investigations of 3 Propyl 1,2,4 Thiadiazol 5 Amine and Derivatives

Quantum Chemical Studies (DFT, Ab Initio)

Quantum chemical studies, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic and structural properties of molecules.

Molecular Geometry and Electronic Structure Analysis

DFT calculations are widely used to determine the optimized molecular geometry of thiadiazole derivatives. For the 1,3,4-thiadiazole (B1197879) ring, which is structurally related to the 1,2,4-isomer, DFT studies have been employed to calculate geometric parameters like bond lengths and angles. rdd.edu.iq These studies often show how different substituents on the thiadiazole ring can influence its electronic structure. For example, electron-withdrawing groups can lead to shorter bond lengths within the heterocyclic ring. rdd.edu.iq The molecular formula for 3-Propyl-1,2,4-thiadiazol-5-amine is C₅H₉N₃S. uni.lu

Tautomerism and Conformational Analysis

Computational studies are essential for investigating the tautomeric and conformational possibilities of molecules like 3-Propyl-1,2,4-thiadiazol-5-amine. The presence of the amine group on the thiadiazole ring allows for potential amino-imino tautomerism. Theoretical calculations can predict the relative stabilities of these tautomers. For related heterocyclic systems, computational methods have been used to analyze the conformational preferences of side chains and their rotational barriers. researchgate.net These analyses help in understanding how the molecule might adopt different shapes, which is crucial for its interaction with biological targets.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution on a molecule and predict its reactivity. MEP maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netresearchgate.net For molecules containing heteroatoms like nitrogen and sulfur, the MEP map highlights these areas as potential sites for electrophilic and nucleophilic attack, respectively. researchgate.net In related heterocyclic compounds, MEP analysis has been used to identify regions prone to intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

In Silico Modeling for Ligand-Target Interactions

In silico modeling techniques, including molecular docking and dynamics simulations, are powerful methods to predict and analyze the binding of a ligand, such as 3-Propyl-1,2,4-thiadiazol-5-amine, to a biological target.

Molecular Docking Simulations for Enzyme and Receptor Binding (Non-Clinical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For derivatives of 1,3,4-thiadiazole, a related isomer, molecular docking studies have been conducted to investigate their binding interactions with various enzymes. researchgate.netuowasit.edu.iqresearchgate.net These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. researchgate.netuowasit.edu.iqresearchgate.net For instance, docking studies on 1,3,4-thiadiazole derivatives have shown interactions with enzymes like dihydrofolate reductase (DHFR). researchgate.net

Table 1: Examples of Molecular Docking Studies on Thiadiazole Derivatives

| Derivative Class | Target Enzyme | Key Findings |

| 1,3,4-Thiadiazole amines | Antioxidant Protein (3VB8) | Binding affinities ranging from -6.9 to -7.7 Kcal/Mol were observed. |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole | Dihydrofolate Reductase (DHFR) | Potent inhibition with critical hydrogen bond and arene-arene interactions. researchgate.net |

| 1,3,4-Thiadiazole derivatives | ADP-sugar pyrophosphatase (NUDT5) | A docking score of -8.9 kcal/mol with four hydrogen bonds was reported for a derivative. uowasit.edu.iqresearchgate.net |

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Correlating Structural Features with Biological Modulatory Effects (In Vitro/Non-Human Models)

The 1,2,4-thiadiazole (B1232254) ring is a key structural motif that imparts a range of biological activities, including antimicrobial, antiviral, and anticancer effects. The electron-deficient nature of this aromatic system allows for diverse chemical reactions and interactions with biological targets. The propyl group at the C3 position and the amine group at the C5 position of the parent compound, 3-propyl-1,2,4-thiadiazol-5-amine, serve as key points for modification to explore and optimize these biological activities.

Influence of Substituents on Biological Modulatory Efficacy

The type and position of substituents on the 1,2,4-thiadiazole core significantly impact the biological efficacy of its derivatives.

In the context of adenosine (B11128) A3 receptor antagonism, modifications to the amino group at the C5 position and the phenyl ring at the C3 position have demonstrated significant effects on binding affinity and selectivity. For instance, N-acetylation of the 5-amino group of 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylamine resulted in a compound with subnanomolar affinity for the human A3 adenosine receptor, a marked increase compared to the unsubstituted amine. nih.gov Specifically, the introduction of a methoxy (B1213986) group at the para position of the phenyl ring at C3, combined with N-acetyl or N-propionyl substitutions on the 5-amino group, greatly enhanced both binding affinity and selectivity for human adenosine A3 receptors. nih.gov This highlights the importance of both the substituent on the phenyl ring and the nature of the acylation on the exocyclic amine for potent and selective A3 receptor antagonism.

The regioisomeric placement of substituents also plays a critical role. A comparison between N-[3-(4-methoxyphenyl)- nih.govuni.luthiadiazol-5-yl]-acetamide and its 1,3,4-thiadiazole (B1197879) regioisomer, N-(2-(4-methoxyphenyl)- uni.luasianpubs.orgthiadiazol-5-yl)-acetamide, revealed a dramatic decrease in binding affinity for the latter, emphasizing the specific spatial arrangement required for optimal receptor interaction. nih.gov

Furthermore, in the realm of anticancer activity, the nature of substituents on the thiadiazole ring has been shown to be a critical determinant of cytotoxicity. For example, in a series of 2-amine-5-(4-substituted-phenyl)-1,3,4-thiadiazoles, compounds bearing bromo, hydroxyl, and methoxy substituents on the phenyl ring displayed moderate-to-good anticancer activity against the human breast cancer cell line (MCF-7). mdpi.com Another study on 1,3,4-thiadiazole derivatives revealed that a compound with a 4-hydroxy-3-methoxyphenyl substituent exhibited the best anticancer activity against HepG2 and MCF-7 cell lines. mdpi.com The presence of a nitro group on a thiazole (B1198619) ring attached to the thiadiazole core has also been shown to be significant for activity against the Bcr-Abl-positive K562 cell line, with molecular modeling suggesting key hydrogen bonding interactions. mdpi.com

The following table summarizes the influence of various substituents on the biological activity of thiadiazole derivatives based on non-clinical studies.

| Core Scaffold | Substituent(s) | Biological Activity | Key Findings | Reference |

| 3-Phenyl-1,2,4-thiadiazol-5-amine | 4-Methoxy on phenyl, N-acetyl on amine | Adenosine A3 Receptor Antagonism | Subnanomolar binding affinity (Ki = 0.79 nM). | nih.gov |

| 3-Phenyl-1,2,4-thiadiazol-5-amine | Unsubstituted phenyl, N-acetyl on amine | Adenosine A3 Receptor Antagonism | 8-fold lower affinity than the 4-methoxy derivative. | nih.gov |

| 2-Amine-5-phenyl-1,3,4-thiadiazole | 4-Bromo, 4-Hydroxy, or 4-Methoxy on phenyl | Anticancer (MCF-7) | Moderate-to-good activity. | mdpi.com |

| 5-Methyl-1,3,4-thiadiazol-2-ylamino | 4-Hydroxy-3-methoxyphenyl | Anticancer (HepG2, MCF-7) | IC50 of 18.17 µg/mL (HepG2) and 22.12 µg/mL (MCF-7). | mdpi.com |

| 1,3,4-Thiadiazole | N-(5-Nitrothiazol-2-yl) and 5-((4-(trifluoromethyl)phenyl)amino) | Anticancer (K562) | Selective activity with an IC50 of 7.4 µM against Abl protein kinase. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For thiadiazole derivatives, 3D-QSAR studies have been employed to understand the structural requirements for specific biological effects, such as anticonvulsant activity.

In one study focusing on 1,3,4-thiadiazole derivatives with anticonvulsant properties, self-organizing molecular field analysis (SOMFA) was used to develop a 3D-QSAR model. nih.gov This approach maps physicochemical properties like steric and electrostatic fields onto the molecular structures. The resulting models, which showed good statistical robustness, can graphically represent the regions where modifications to the molecule would likely enhance or diminish its anticonvulsant activity. nih.gov Such models serve as a valuable guide for the rational design of novel anticonvulsant agents based on the thiadiazole scaffold. nih.gov

Another QSAR study on a series of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors developed a linear model using physicochemical, topological, and electronic descriptors. nih.gov The resulting tetra-parametric model demonstrated the utility of this approach in modeling the inhibitory activity of these compounds. nih.gov

Identification of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying the pharmacophoric requirements for a specific biological target allows for the design of new molecules with improved potency and selectivity.

For the adenosine A3 receptor, the SAR data for 3-substituted-5-amino-1,2,4-thiadiazole derivatives suggests a pharmacophore that includes:

A hydrogen bond acceptor (the methoxy group on the phenyl ring). nih.gov

A hydrogen bond donor/acceptor (the acetylated amino group). nih.gov

A specific spatial orientation of the substituted phenyl ring relative to the thiadiazole core. nih.gov

Molecular modeling and receptor docking experiments have further elucidated these requirements, suggesting specific binding mechanisms within the adenosine receptor binding pockets. nih.gov The dramatic difference in binding affinity between regioisomers underscores the precise geometric arrangement necessary for effective receptor interaction. nih.gov

For anticancer activity, the pharmacophoric elements can be more diverse depending on the specific cellular target. However, common features emerging from various studies on thiadiazole derivatives include:

The presence of specific substituted aromatic rings that can engage in hydrophobic and/or hydrogen bonding interactions within the target protein. mdpi.comnih.gov

The ability of the thiadiazole ring and its substituents to act as hydrogen bond donors and acceptors. mdpi.com

Molecular Mechanisms of Action Non Clinical/in Vitro Biochemical Investigations

Enzyme Inhibition Studies

The 1,2,4-thiadiazole (B1232254) ring is a key structural motif in the design of inhibitors for various enzymes, particularly those with a cysteine residue in their active site.

Cysteine Proteases

The 1,2,4-thiadiazole core acts as a unique electrophilic "warhead" that targets the thiol group of cysteine residues in enzymes like cathepsins and viral proteases. nih.gov The inhibitory mechanism involves a nucleophilic attack by the cysteine thiol on the nitrogen-sulfur (N-S) bond of the thiadiazole ring. This reaction leads to the cleavage of the ring and the formation of a covalent disulfide bond between the inhibitor and the enzyme, resulting in its inactivation. nih.govsci-hub.se

For instance, a study on a series of 2,3,5-substituted nih.govacs.orgfrontiersin.org-thiadiazole analogs demonstrated their ability to act as covalent inhibitors of the 3C-Like protease (3CLpro) of SARS-CoV-2. nih.gov This enzyme, which is crucial for viral replication, has a catalytic cysteine (Cys145) that is targeted by these compounds. The inhibitory activity of these analogs was significant, with IC50 values in the submicromolar range. nih.gov Similarly, theoretical studies on 1,2,4-thiadiazole derivatives have shown their potential to inhibit cathepsin B, another cysteine protease, through the formation of disulfide bridges with the catalytic cysteine. researchgate.net

While direct studies on 3-Propyl-1,2,4-thiadiazol-5-amine are not available, its structural features suggest it could potentially exhibit similar cysteine protease inhibitory activity.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinans. nih.gov It catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for cell wall synthesis. vlifesciences.comnih.govnih.gov Inhibition of DprE1 disrupts this pathway, leading to cell lysis and bacterial death, making it a highly vulnerable target for antitubercular drugs. nih.govacs.orgnih.gov

While many potent DprE1 inhibitors belong to the benzothiazinone and dinitrobenzamide classes, which act as covalent suicide substrates nih.govnih.gov, research has also explored other heterocyclic scaffolds. For example, derivatives of the isomeric 1,3,4-thiadiazole (B1197879) have been investigated as DprE1 inhibitors. nih.govnih.gov These findings suggest that the broader thiadiazole class of compounds has the potential to target this essential mycobacterial enzyme. Although no direct evidence links 3-Propyl-1,2,4-thiadiazol-5-amine to DprE1 inhibition, its thiadiazole core makes it a candidate for such investigations.

Modulation of Microbial Cellular Processes

The primary mechanism by which thiadiazole derivatives can modulate microbial cellular processes is through the disruption of cell wall synthesis.

Cell Wall Synthesis Disruption

As detailed in the previous section, the inhibition of DprE1 by certain thiadiazole analogs directly compromises the integrity of the mycobacterial cell wall. nih.gov The arabinan (B1173331) components, whose synthesis is blocked, are vital for the formation of the arabinogalactan (B145846) and lipoarabinomannan complexes that are fundamental to the structural integrity of mycobacteria. nih.govmdpi.com The absence of these polysaccharides leads to a defective cell wall, ultimately causing cell death. acs.org This mechanism of action is particularly significant for tackling drug-resistant strains of Mycobacterium tuberculosis.

Interaction with Biomolecular Targets

The biological activity of 1,2,4-thiadiazole derivatives is predicated on their ability to interact with various biomolecular targets.

Protein Binding

The most prominent example of protein binding is the covalent modification of cysteine proteases, as discussed in section 7.1.1. nih.govnih.gov The formation of a disulfide bond represents a strong and often irreversible interaction with the target protein. sci-hub.se Beyond this, thiadiazole derivatives can engage in other forms of non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to their binding affinity and specificity for various protein targets. researchgate.net For example, docking studies with 2-amino-1,3,4-thiadiazoles have shown potential hydrogen bonding interactions within the active site of glutaminyl cyclases. nih.gov

Metal Chelation

While the ability to chelate metal ions is a known property of some heterocyclic compounds, specific studies detailing the metal chelation properties of 3-Propyl-1,2,4-thiadiazol-5-amine or closely related 1,2,4-thiadiazoles are not extensively documented in the reviewed literature. However, research on 2-amino-1,3,4-thiadiazole (B1665364) derivatives as inhibitors of glutaminyl cyclase, a zinc-containing enzyme, suggests that the thiadiazole amine can coordinate with the zinc ion in the active site, indicating a form of metal-directed interaction. nih.gov

Receptor Binding and Allosteric Modulation in Model Systems

In addition to direct enzyme inhibition, 1,2,4-thiadiazole derivatives have been shown to act as allosteric modulators of G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors.

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This allows them to "fine-tune" the receptor's response to the natural ligand, either enhancing (positive allosteric modulation, PAM) or diminishing (negative allosteric modulation, NAM) its effect. frontiersin.orgnih.gov This can offer a therapeutic advantage over traditional orthosteric ligands by providing a more subtle and potentially safer pharmacological effect. nih.gov

A study of 2,3,5-substituted nih.govacs.orgfrontiersin.orgthiadiazoles, structurally related to 3-Propyl-1,2,4-thiadiazol-5-amine, identified them as allosteric inhibitors of agonist binding at human A1 adenosine receptors. acs.org These compounds were capable of displacing the binding of a radiolabeled agonist, with their effects on antagonist binding being more complex. acs.org This demonstrates that the 1,2,4-thiadiazole scaffold can be effectively utilized to develop molecules that modulate receptor function through an allosteric mechanism.

Interactive Data Table: Enzyme Inhibition by Thiadiazole Derivatives

| Compound Class | Target Enzyme | Mechanism of Inhibition | IC50 Values | Reference |

| 2,3,5-substituted nih.govacs.orgfrontiersin.org-thiadiazoles | 3C-Like Protease (SARS-CoV-2) | Covalent modification of catalytic Cys145 | 0.118 to 0.582 µM | nih.gov |

| 1,2,4-thiadiazole acyclic nucleoside phosphonates | Cathepsin K | Cysteine-dependent inhibition | Low micromolar range | nih.gov |

| N-substituted 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amines | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | Disruption of mycobacterial cell wall biosynthesis | ≤ 0.03 µM | nih.gov |

Interactive Data Table: Allosteric Modulation by 1,2,4-Thiadiazole Derivatives

| Compound Series | Target Receptor | Modulatory Effect | Assay | Reference |

| 2,3,5-substituted nih.govacs.orgfrontiersin.orgthiadiazoles | Human A1 Adenosine Receptor | Allosteric inhibition of agonist binding | Radioligand binding displacement ([3H]CCPA) | acs.org |

| 2,3,5-substituted nih.govacs.orgfrontiersin.orgthiadiazoles | Human A2A Adenosine Receptor | Displacement of agonist and antagonist binding | Radioligand binding displacement | acs.org |

Potential Academic Applications Beyond Therapeutic Human Use

Agrochemical Research (e.g., Herbicidal, Insecticidal, Fungicidal Modulators)

The thiadiazole scaffold is a cornerstone in the development of various agrochemicals, exhibiting a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. growingscience.com While specific studies on the propyl-substituted variant are not extensively detailed in public literature, the activities of related thiadiazole derivatives provide a strong indication of its potential in this sector.

Herbicidal Activity: Derivatives of 1,3,4-thiadiazole (B1197879), such as Buthidazole and Tebuthiuron, are established herbicides used for selective weed control in major crops like corn and sugarcane. researchgate.net Research into other derivatives has shown that many exhibit potent herbicidal effects, particularly against dicotyledonous weeds. researchgate.net The mechanism often involves the inhibition of essential plant biochemical pathways. researchgate.net

Fungicidal Activity: Numerous studies have highlighted the efficacy of thiadiazole compounds against pathogenic fungi that cause significant crop damage. growingscience.comwjpmr.com For instance, certain novel thiadiazole derivatives have demonstrated satisfactory fungicidal activity against Botrytis cinerea, a common plant pathogen. nyu.edu In other research, a newly synthesized compound based on a 1,2,3-thiadiazole (B1210528) structure was identified as a promising candidate fungicide against A. brassicicola, with efficacy comparable to known resistance inducers. urfu.ru The fungicidal action is often attributed to the disruption of fungal cell processes. urfu.ru

Insecticidal Activity: The thiadiazole class has also been explored for its insecticidal properties. growingscience.com Related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have shown toxicity against agricultural pests like Helicoverpa armigera, suggesting that the core heterocyclic structure is valuable for developing new insecticides. agrojournal.org

Interactive Table: Agrochemical Activities of Thiadiazole Derivatives

| Activity Type | Derivative Class | Target Organism(s) | Key Findings | Citations |

|---|---|---|---|---|

| Herbicidal | 1,3,4-Thiadiazolylurea | Corn (tolerant), Wheat (susceptible) | Derivatives like Tebuthiuron show selective weed control. | researchgate.net |

| Herbicidal | N,N'-diacylhydrazines | Dicotyledonous weeds | Exhibited higher herbicidal activity against dicotyledonous weeds. | researchgate.net |

| Fungicidal | 1,2,3-Thiadiazole | Botrytis cinerea, A. brassicicola | Showed significant activity against fungal pathogens. | nyu.eduurfu.ru |

| Insecticidal | 1,3,4-Thiadiazoles | General Pests | The class of compounds exhibits insecticidal properties. | growingscience.com |

Materials Science and Engineering (e.g., Corrosion Inhibition, Ligands in Coordination Chemistry)

The chemical structure of 3-Propyl-1,2,4-thiadiazol-5-amine lends itself to applications in materials science, particularly in the prevention of corrosion and in the field of coordination chemistry.

Corrosion Inhibition: Thiadiazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys, including mild steel and stainless steel. mdpi.comresearchgate.net The inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) and conjugated double bonds in the thiadiazole ring. mdpi.com These features facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. mdpi.com Studies on related 2-amino-1,3,4-thiadiazole (B1665364) compounds have demonstrated significant inhibition efficiency in acidic solutions. mdpi.com The process is often spontaneous and involves a combination of physical and chemical adsorption onto the metal surface. mdpi.comresearchgate.net

Interactive Table: Corrosion Inhibition Studies with Thiadiazole Derivatives

| Derivative Studied | Metal Protected | Corrosive Medium | Key Findings | Citations |

|---|---|---|---|---|

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Inhibition efficiency increases with concentration; acts as a mixed-type inhibitor. | mdpi.com |

| 5-amino-1,3,4-thiadiazole-2-thiol | ASTM A-890-1B Stainless Steel | 3.5% NaCl | Adsorption on the metal surface is spontaneous and exothermic, indicating chemical adsorption. | researchgate.net |

| 3-Propyl-1,2,4-thiadiazol-5-amine | Not specified | Not specified | Identified as a potential corrosion inhibitor for industrial processes. |

Ligands in Coordination Chemistry: The nitrogen and sulfur atoms in the thiadiazole ring possess lone pairs of electrons, making them excellent donor atoms for coordinating with metal ions. The ability of 3-Propyl-1,2,4-thiadiazol-5-amine to form stable complexes with metal ions is a key aspect of its chemical reactivity. This property allows it to act as a ligand in coordination chemistry, enabling the synthesis of novel metal-organic frameworks and coordination polymers with potentially unique catalytic, electronic, or magnetic properties.

Development as Preclinical Research Tools

In a preclinical context, compounds like 3-Propyl-1,2,4-thiadiazol-5-amine serve as valuable tools for investigating biological pathways and validating potential drug targets. The reactivity of the thiadiazole scaffold allows for its use in fundamental research. ontosight.ai

Derivatives from this chemical class have been used to study DNA binding and cleavage mechanisms, providing insights into how small molecules can interact with genetic material. growingscience.com Furthermore, the ability of the thiadiazole nucleus to inhibit enzymes by binding to their active sites makes it a useful probe for studying enzyme function and kinetics. This inhibitory action can disrupt essential cellular processes, allowing researchers to elucidate the roles of specific enzymes in biological systems. The development of various thiadiazole derivatives allows for the exploration of structure-activity relationships, which is fundamental to medicinal chemistry research. ontosight.ai

Role as Synthetic Intermediates for Complex Molecule Synthesis

One of the most significant academic applications of 3-Propyl-1,2,4-thiadiazol-5-amine is its role as a synthetic intermediate or building block. ontosight.ai Its structure provides a versatile scaffold that can be chemically modified to create a vast array of more complex molecules for use in materials science and pharmaceutical development.

The presence of a primary amine group at the 5-position makes the compound particularly reactive and suitable for a variety of subsequent chemical transformations. ontosight.ai These reactions can include:

Alkylation: Introducing new alkyl groups.

Acylation: Adding acyl groups to form amides.

Condensation Reactions: Forming larger molecules by eliminating a small molecule like water.

Through these synthetic pathways, the core 3-propyl-1,2,4-thiadiazole structure can be elaborated upon, incorporating different functional groups to fine-tune the chemical and biological properties of the resulting novel compounds. ontosight.ai

Q & A

Q. What are the common synthetic routes for 3-Propyl-1,2,4-thiadiazol-5-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors such as propylamine derivatives with thiocarbonyl reagents. A catalyst-free, one-pot method has been reported for analogous 3-substituted-1,2,4-thiadiazol-5-amine derivatives, achieving yields up to 86% under optimized conditions (e.g., 70°C in ethanol with ammonia) . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants. For example, thiocarbonyl diimidazole reacts with alkylamines to form intermediates, followed by cyclization to yield the thiadiazole core . Purification often involves column chromatography or recrystallization, monitored by TLC.

Q. Which spectroscopic techniques are critical for characterizing 3-Propyl-1,2,4-thiadiazol-5-amine?

Nuclear Magnetic Resonance (NMR) is essential for confirming the structure. For instance, NMR of related compounds shows distinct peaks for the propyl chain (δ ~1.0–1.6 ppm for CH, δ ~2.5 ppm for CH) and thiadiazole protons (δ ~8–9 ppm) . NMR confirms the thiadiazole ring carbons (δ ~160–180 ppm) and propyl carbons. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., CHNS for 3-Propyl-1,2,4-thiadiazol-5-amine), while IR spectroscopy identifies functional groups like N–H stretches (~3300 cm) .

Q. What in vitro assays are used for preliminary biological screening of this compound?

Standard assays include:

- Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cell lines (e.g., MCF-7, HepG2) to calculate IC values, with positive controls like doxorubicin .

- Anti-inflammatory : ELISA-based measurement of cytokine inhibition (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .

Advanced Research Questions

Q. How does the substituent on the thiadiazole ring influence biological activity?

Structure-Activity Relationship (SAR) studies reveal that:

- Lipophilicity : The propyl group enhances membrane permeability compared to shorter chains (e.g., methyl), improving antimicrobial potency .

- Electron-withdrawing groups : Analogous trichloromethyl derivatives show stronger enzyme inhibition (e.g., COX-2) due to enhanced electrophilicity .

- Spatial effects : Bulky substituents (e.g., cyclopropyl) may hinder binding to certain targets, reducing anticancer efficacy . Table 1 compares activity trends for derivatives:

| Substituent | Antimicrobial MIC (µg/mL) | IC (MCF-7, µM) |

|---|---|---|

| Propyl (target) | 8–16 | 12–18 |

| Methyl | 32–64 | >50 |

| Trichloromethyl | 4–8 | 8–12 |

Q. What mechanistic insights explain the anticancer activity of 3-Propyl-1,2,4-thiadiazol-5-amine?

The compound induces apoptosis via mitochondrial pathways:

- Disrupts mitochondrial membrane potential, activating caspases-3/9 .

- Downregulates Bcl-2 and upregulates Bax in dose-dependent studies (western blotting) .

- Synergizes with paclitaxel in combinatorial assays, suggesting multi-target action . Computational docking predicts binding to tubulin’s colchicine site (ΔG = −9.2 kcal/mol) .

Q. How can researchers address contradictions in reported biological data across studies?

Discrepancies in IC or MIC values may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .

- Compound purity : Use HPLC (≥95% purity) and characterize batches with LC-MS .

- Cellular context : Compare activity across multiple cell lines (e.g., NCI-60 panel) to identify tissue-specific effects . Meta-analyses of published data and dose-response curve reanalysis are recommended .

Q. What strategies optimize the solubility and bioavailability of 3-Propyl-1,2,4-thiadiazol-5-amine?

- Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes (e.g., DPPC:Cholesterol 7:3) to improve plasma half-life .

- Co-solvents : Use DMSO:water (1:4) for in vitro assays; for in vivo, employ cyclodextrin complexes .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., time, catalyst loading) .

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing and animal welfare protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.